molecular formula C29H40N8O9 B561543 Chromozym Try CAS No. 86170-43-6

Chromozym Try

Cat. No.: B561543
CAS No.: 86170-43-6
M. Wt: 644.686
InChI Key: OOVPFYDKQBSPHP-IUQUCOCYSA-N
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Description

Chromozym Try (Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate) is a synthetic peptide substrate widely used to measure the activity of trypsin and trypsin-like proteases. Its structure includes a chromogenic 4-nitroaniline (pNA) group, which is released upon enzymatic cleavage, producing a detectable absorbance at 405 nm . This substrate is critical in biochemical assays for its specificity toward proteases that cleave at the carboxyl side of arginine residues, such as trypsin, endoproteinase Arg-C, and certain serine proteases . This compound exhibits low variability in activity measurements, making it a reliable tool for research and diagnostic applications .

Properties

IUPAC Name

acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVPFYDKQBSPHP-IUQUCOCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86170-43-6
Record name L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86170-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromozym Try is synthesized through a series of chemical reactions that involve the incorporation of specific functional groups to create a substrate that can be cleaved by trypsin-like proteases. The synthetic route typically involves the use of protected amino acids and peptide coupling reagents to form the desired peptide sequence . The final product is purified to ensure high purity and low levels of contaminants .

Industrial Production Methods

In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding for the desired peptide sequence is inserted into an expression host, such as Escherichia coli or Pichia pastoris, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to achieve the required purity and quality standards .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between Chromozym Try and structurally/functionally related substrates:

Compound Chemical Structure Target Enzyme Key Applications Sensitivity/Activity
This compound Carbobenzoxy-L-valyl-L-glycyl-L-arginine-4-nitranilide acetate Trypsin, trypsin-like proteases - Quantifying trypsin activity
- Protease inhibition studies
Specific activity: 176 units (earthworm protease assay) ; ΔA/min = 0.4 at 25°C
Chromozym TH Tosyl-Gly-Pro-Arg-pNA Thrombin, thrombin-like enzymes - Measuring thrombin activity
- Blood coagulation studies
Requires ≥600× serum dilution for reliable detection
Chromozym PL Tosyl-Gly-Pro-Lys-pNA acetate Plasmin, plasminogen activators - Assessing plasmin activity
- Fibrinolysis research
Requires only 100× serum dilution for assays
Chromozym U Not fully described in evidence Urokinase - Urokinase activity assays Lower specificity compared to this compound in earthworm protease studies
Chromozym ELA Not fully described in evidence Elastase - Elastase activity detection EfP-II protease showed moderate elastase-like activity

Key Research Findings

Specificity in Protease Assays :

  • This compound demonstrated high specificity for trypsin-like proteases in earthworm (Eisenia fetida) studies. EfP-III-1, a serine protease, exhibited 176 units of activity with this compound, distinguishing it from EfP-II, which preferred Chromozym TH (thrombin-like) and ELA (elastase-like) substrates .
  • In contrast, Chromozym PL showed higher sensitivity in α-antitrypsin assays, requiring less serum dilution than this compound or TH .

Assay Performance: this compound’s cleavage by trypsin produced an absorbance of 0.602 ± 0.036 at 405 nm with 100 µg/ml trypsin, demonstrating its utility in low-concentration detection (ng/ml levels) . Chromozym PL’s activity was amplified by calcium ionophores (e.g., ionomycin) and PKC activators (e.g., PMA), highlighting its use in signal transduction studies .

Inhibition Studies :

  • This compound was pivotal in Alzheimer’s disease research, where purified amyloid precursor protein (APP) inhibited trypsin activity by 40–60% in brain samples, measured via this compound cleavage .

Advantages and Limitations

  • This compound :

    • Advantages: High precision, low variability, and compatibility with spectrophotometric detection .
    • Limitations: Less sensitive than Chromozym PL in serum-based assays .
  • Chromozym TH/PL: Advantages: Broad applicability in coagulation and fibrinolysis studies . Limitations: Structural similarity may cause cross-reactivity in complex biological samples .

Biological Activity

Chromozym Try is a synthetic chromogenic substrate primarily utilized for the measurement of trypsin-like protease activity in various biological contexts. Its unique properties and mechanisms of action make it an essential tool in biochemistry, clinical diagnostics, and pharmaceutical research.

Overview of this compound

This compound (Carbobenzoxy-L-valyl-glycyl-L-arginine p-nitroanilide acetate) is designed to release p-nitroaniline (pNA) upon hydrolysis by trypsin and other serine proteases. The hydrolysis occurs at the carboxylic side of arginine residues, allowing for sensitive and quantitative measurement of protease activity through spectrophotometric analysis at 405 nm.

The mechanism by which this compound functions involves its interaction with trypsin-like proteases. When these enzymes cleave the peptide bond adjacent to the arginine residue in this compound, they release p-nitroaniline, resulting in a measurable color change. This process can be summarized as follows:

  • Binding : this compound binds to the active site of trypsin.
  • Cleavage : The enzyme cleaves the peptide bond.
  • Release : p-nitroaniline is released, which can be quantified spectrophotometrically.

Applications in Research and Clinical Diagnostics

This compound is extensively used in various fields:

  • Biochemistry : To study the activity of trypsin-like proteases and other serine proteases.
  • Clinical Diagnostics : In assays to measure protease activity in biological samples, aiding in disease diagnosis.
  • Pharmaceutical Industry : For developing and quality controlling protease inhibitors and therapeutic agents.
  • Cell Biology : To monitor protease activity in cell culture systems and investigate their roles in cellular processes.

Comparative Analysis with Similar Compounds

This compound is often compared with other chromogenic substrates used for protease assays. Below is a comparison table highlighting key features:

Compound NameDescriptionUnique Features
Chromozym TSubstrate for measuring thrombin activitySpecificity for thrombin
Boc-Lys(p-NO2)-OHSynthetic substrate for lysine-specific proteasesContains a lysine residue; used in specific assays
SensoLyte 520Fluorogenic substrate for various serine proteasesFluorescent signal provides higher sensitivity

This compound is distinguished by its specificity for trypsin, making it a preferred choice among researchers studying this enzyme.

Case Studies and Research Findings

Numerous studies have utilized this compound to investigate various biological processes:

  • Protease Activity Monitoring : A study demonstrated that this compound effectively monitored trypsin activity in midgut extracts from insects, providing insights into enzymatic roles during differentiation processes .
  • Clinical Relevance : Research involving normal human epidermal keratinocytes showed that this compound could determine optimal conditions for protease stimulation, indicating its potential use in skin-related studies .
  • Comparative Enzyme Kinetics : Studies have shown that this compound can interact with multiple serine proteases, allowing researchers to explore enzyme specificity and kinetics comprehensively.

Q & A

Q. How is Chromozym Try utilized in enzymatic assays to measure protease activity?

this compound is a synthetic substrate designed to quantify trypsin-like protease activity. In experimental setups, it undergoes hydrolysis by proteases, releasing a chromogenic product measurable spectrophotometrically. For example, in α-antitrypsin studies, this compound is used at dilutions ≥1:600 in serum to avoid interference from endogenous inhibitors. The reaction kinetics (ΔA/min) are monitored at 405 nm, with 1 unit defined as the hydrolysis of 8 µmol this compound per minute at 25°C .

Q. What are the critical parameters for preparing this compound in kinetic assays?

Key parameters include:

  • Substrate concentration : Optimize to ensure linearity within the Michaelis-Menten range (e.g., Km ≈ 2 × 10⁻⁵ mol/L for α-antitrypsin inhibition studies).
  • Temperature control : Activity assays at 25°C vs. 37°C show significant differences in inhibition half-lives (142 vs. 59 seconds, respectively).
  • Dilution factors : Serum samples require ≥600-fold dilution to minimize matrix effects, while CSF samples may need adjustments based on protein content .

Q. How are units of this compound activity standardized across laboratories?

Units are defined by cleavage rates under controlled conditions: 1 unit = hydrolysis of 8 µmol this compound/min at 25°C. Calibration against reference enzymes (e.g., purified trypsin) and validation via inter-laboratory comparisons are recommended to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound activity data caused by matrix interference?

Discrepancies often arise from endogenous inhibitors (e.g., α₂-macroglobulin) in biological samples. Mitigation strategies include:

  • Sample pre-treatment : Ultrafiltration or affinity chromatography to remove inhibitors.
  • Dilution optimization : Higher dilutions (e.g., 1:1000) for serum with elevated inhibitor levels.
  • Control experiments : Parallel assays with alternative substrates (e.g., Chromozym PL) to confirm specificity .

Q. What methodologies enable the comparison of this compound with other chromogenic substrates (e.g., Chromozym TH or PL) in complex biological systems?

Comparative studies should:

  • Assay sensitivity : Chromozym PL requires lower serum dilution (1:100) but has reduced sensitivity to trypsin.
  • Kinetic parameters : Calculate Km and Vmax under identical conditions. For example, this compound’s Km of 2 × 10⁻⁵ mol/L indicates higher affinity than Chromozym TH.
  • Inhibition profiles : Test with class-specific inhibitors (e.g., Pefabloc® SC for serine proteases) to validate substrate specificity .

Q. How can researchers optimize this compound-based assays for novel protease targets?

Optimization involves:

  • pH and buffer screening : Test Tris vs. phosphate buffers at pH 7.4–8.0.
  • Additive effects : Include 0.1% BSA to stabilize low-concentration proteases.
  • High-throughput adaptation : Miniaturize assays to 96-well plates with ≤50 µL reaction volumes, validating precision (intra-assay CV <5%) .

Q. What statistical approaches are recommended for analyzing conflicting this compound activity data in multi-center studies?

Use multivariate regression to account for variables like:

  • Inter-laboratory protocols : Standardize equipment (e.g., spectrophotometer calibration).
  • Sample handling : Control freeze-thaw cycles (samples stable at −20°C for ≤4 weeks).
  • Data normalization : Express activity as % of reference controls to reduce batch effects .

Methodological Design & Validation

Q. How should researchers design experiments to investigate non-competitive inhibition of trypsin using this compound?

  • Inhibitor titration : Pre-incubate trypsin with inhibitors (e.g., α-antitrypsin) for 5–10 minutes before adding this compound.
  • Data analysis : Plot Lineweaver-Burk or Eadie-Hofstee graphs. Non-competitive inhibition shows parallel lines in Lineweaver-Burk plots.
  • Validation : Confirm with fluorescence-based substrates (e.g., Z-Gly-Pro-Arg-AMC) to rule out substrate-specific artifacts .

Q. What steps ensure reproducibility of this compound assays in longitudinal studies?

  • Batch testing : Use a single substrate lot to minimize variability.
  • Quality controls : Include positive (purified trypsin) and negative (heat-inactivated enzyme) controls in each run.
  • Documentation : Adhere to FAIR data principles—archive raw absorbance data with metadata (e.g., instrument settings, technician ID) .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations when using human-derived samples in this compound assays?

  • Informed consent : Specify sample use for enzymatic assays in consent forms.
  • Anonymization : De-identify samples (e.g., assign numeric codes) before analysis.
  • Compliance : Follow institutional review board (IRB) protocols for biospecimen research, particularly for CSF or rare sera .

Q. What are the best practices for reporting this compound data in publications?

  • MIAPE guidelines : Detail substrate concentration, assay temperature, and dilution factors.
  • Conflict resolution : Disclose any deviations from standard protocols (e.g., modified incubation times).
  • Data sharing : Deposit kinetic datasets in repositories like Zenodo with DOI links .

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